molecular formula C21H20Cl2N2O B2860943 3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone CAS No. 339017-31-1

3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone

Cat. No. B2860943
CAS RN: 339017-31-1
M. Wt: 387.3
InChI Key: RNTOIKPJCUPZHW-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone (DCB-DMA) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities : A study conducted by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridine derivatives, including compounds structurally related to the one of interest. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities. This suggests that similar compounds could be synthesized using microwave irradiation for efficient production and potentially possess similar bioactivities (El‐Borai et al., 2013).

Reactivity with Dichloromethane : Research by Rudine et al. (2010) investigated the reaction of dichloromethane (DCM) with pyridine derivatives, leading to the formation of methylenebispyridinium dichloride compounds under ambient conditions. The study provides insights into the reactivity of pyridine derivatives with DCM, which could be relevant for understanding the chemical behavior of similar compounds (Rudine et al., 2010).

Catalytic Applications : Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols. This showcases the potential catalytic applications of pyridine derivatives in organic synthesis, highlighting their utility in facilitating chemical transformations (Liu et al., 2014).

Enantioselective Synthesis and Asymmetric Catalysis : Busto et al. (2006) focused on the enantioselective synthesis of 4-(Dimethylamino)pyridines through a chemical oxidation-enzymatic reduction sequence. These compounds were applied in asymmetric catalysis, demonstrating their significance in the synthesis of optically active compounds and their potential in enantioselective reactions (Busto et al., 2006).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[4-(dimethylamino)phenyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O/c1-14-17(13-18-19(22)5-4-6-20(18)23)21(26)11-12-25(14)16-9-7-15(8-10-16)24(2)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTOIKPJCUPZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone

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